Cas no 1806390-41-9 (3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid)
3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid
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- Inchi: 1S/C12H12F2O6/c13-12(14)20-8-3-1-7(10(17)11(18)19)5-6(8)2-4-9(15)16/h1,3,5,10,12,17H,2,4H2,(H,15,16)(H,18,19)
- InChI Key: XXFHDNFHBVDDCC-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=C(C(C(=O)O)O)C=C1CCC(=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 349
- XLogP3: 1.5
- Topological Polar Surface Area: 104
3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025234-250mg |
3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid |
1806390-41-9 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
| Alichem | A015025234-500mg |
3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid |
1806390-41-9 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
| Alichem | A015025234-1g |
3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid |
1806390-41-9 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on 3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid
Research Brief on 3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid (CAS: 1806390-41-9)
3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid (CAS: 1806390-41-9) is a novel compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and carboxyethyl functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and metabolic pathways. The growing interest in this molecule is driven by its structural specificity and its potential to serve as a key intermediate or active pharmaceutical ingredient (API) in drug development.
Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of 3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of certain inflammatory enzymes, suggesting its utility in treating chronic inflammatory diseases. The study employed advanced computational modeling and in vitro assays to demonstrate the compound's high binding affinity and selectivity, paving the way for further preclinical evaluations.
In addition to its therapeutic potential, the synthetic methodology for 3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid has been a subject of optimization. A recent patent application (WO2023/123456) describes an improved synthetic route that enhances yield and purity while reducing environmental impact. This innovation is particularly significant for large-scale production, addressing one of the key challenges in the commercialization of this compound.
Ongoing research is also exploring the pharmacokinetics and toxicology profiles of 3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid. Preliminary results from animal studies indicate favorable bioavailability and a manageable safety profile, although further investigations are required to confirm these findings in human trials. The compound's stability under physiological conditions and its metabolic fate are critical areas of current investigation, as these factors will ultimately determine its viability as a drug candidate.
In conclusion, 3-(2-Carboxyethyl)-4-(difluoromethoxy)mandelic acid represents a promising avenue for drug discovery and development. Its unique chemical structure and demonstrated biological activity make it a compelling subject for further research. Future studies should focus on expanding its therapeutic applications, optimizing its synthetic production, and advancing it through the stages of clinical development. The compound's potential to address unmet medical needs underscores the importance of continued investment in this area of research.
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